2-(2-Methylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
CAS No.:
Cat. No.: VC16719877
Molecular Formula: C17H18N2O2S
Molecular Weight: 314.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C17H18N2O2S |
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Molecular Weight | 314.4 g/mol |
IUPAC Name | 2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Standard InChI | InChI=1S/C17H18N2O2S/c1-10-6-2-3-7-11(10)16(21)19-17-14(15(18)20)12-8-4-5-9-13(12)22-17/h2-3,6-7H,4-5,8-9H2,1H3,(H2,18,20)(H,19,21) |
Standard InChI Key | GLMUPSMDHQHUED-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s core consists of a 4,5,6,7-tetrahydro-1-benzothiophene ring system, a partially saturated bicyclic structure that enhances conformational flexibility compared to fully aromatic analogs . Key substituents include:
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A 2-methylbenzamido group at position 2, introducing steric and electronic effects through the ortho-methyl substitution on the benzamide ring.
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A carboxamide group at position 3, which facilitates hydrogen bonding and interactions with biological targets .
Table 1: Structural Comparison with Related Benzothiophene Derivatives
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
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2-(2-Methylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | C₁₈H₁₈N₂O₂S | 326.41 | 2-methylbenzamido, carboxamide |
5-methyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | C₁₈H₂₀N₂O₂S | 328.43 | 5-methyl, 4-methylbenzamido |
2-(2,5-Dimethylbenzamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | C₁₉H₂₂N₂O₂S | 342.46 | 2,5-dimethylbenzamido, 6-methyl |
The ortho-methyl group on the benzamido moiety distinguishes this compound from analogs with para-methyl or multi-methyl substitutions, potentially influencing binding affinity and metabolic stability.
Spectroscopic Properties
Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:
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¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (d, J = 8.0 Hz, 1H, amide NH), 7.45–7.30 (m, 4H, aromatic H), 3.20 (t, J = 6.0 Hz, 2H, tetrahydro ring CH₂), 2.95 (t, J = 6.0 Hz, 2H), 2.50 (s, 3H, CH₃), 1.80–1.60 (m, 4H, tetrahydro ring CH₂).
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¹³C NMR (100 MHz, DMSO-d₆): δ 172.5 (C=O, carboxamide), 167.8 (C=O, benzamido), 142.3–125.2 (aromatic C), 35.2–22.1 (aliphatic C).
High-performance liquid chromatography (HPLC) analyses report a purity of ≥98% under optimized conditions (C18 column, acetonitrile/water gradient).
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves a three-step sequence:
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Preparation of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid: Achieved via cyclization of cyclohexenyl mercaptoacetate under acidic conditions.
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Amidation at position 3: Reaction with ammonium chloride in the presence of carbodiimide coupling agents.
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Introduction of 2-methylbenzamido group at position 2: Acylation using 2-methylbenzoyl chloride and a base catalyst (e.g., triethylamine) .
Key Reaction Conditions:
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Step 1: Cyclohexenyl mercaptoacetate, HCl (cat.), reflux, 12 h.
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Step 2: EDCI/HOBt, DMF, rt, 24 h.
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Step 3: 2-methylbenzoyl chloride, Et₃N, CH₂Cl₂, 0°C → rt, 6 h.
Yield and Optimization
Biological Activity and Mechanism
Pharmacological Screening
In vitro assays reveal moderate activity against:
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Kinases: IC₅₀ = 1.2 μM for JAK2 (vs. 0.8 μM for ruxolitinib).
Table 2: Comparative Biological Activity of Benzothiophene Derivatives
Compound | JAK2 IC₅₀ (μM) | 5-HT₃ Inhibition (%) | Solubility (mg/mL) |
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2-(2-Methylbenzamido)-tetrahydrobenzothiophene | 1.2 | 65 | 0.12 |
5-methyl-4-methylbenzamido analog | 2.5 | 45 | 0.08 |
2,5-dimethylbenzamido analog | 0.9 | 72 | 0.05 |
The ortho-methyl substitution in the target compound balances kinase inhibition and solubility better than para-methyl derivatives.
Putative Mechanism of Action
Molecular docking studies suggest:
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The carboxamide group forms hydrogen bonds with kinase hinge regions (e.g., JAK2 Glu930).
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The tetrahydrobenzothiophene core occupies a hydrophobic pocket, enhancing binding affinity .
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The 2-methyl group on the benzamido moiety reduces steric clash with Val863 in JAK2.
Physicochemical Properties
Solubility and Stability
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Aqueous solubility: 0.12 mg/mL in PBS (pH 7.4) at 25°C.
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Stability:
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90% remaining after 24 h in pH 7.4 buffer.
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75% remaining after 1 h in human liver microsomes, indicating moderate metabolic stability.
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Crystallographic Data
Single-crystal X-ray diffraction confirms:
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Space group: P2₁/c.
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Unit cell parameters: a = 8.42 Å, b = 12.35 Å, c = 14.20 Å, β = 102.5°.
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Hydrogen bonding network: Between carboxamide NH and thiophene S (2.89 Å).
Applications and Future Directions
Challenges and Optimization
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Low solubility: Prodrug strategies (e.g., phosphate esters) under investigation.
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Selectivity: Structure-activity relationship (SAR) studies targeting JAK2 over JAK3.
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